molecular formula C7H14O3S B13610012 (4E)-hex-4-en-1-ylmethanesulfonate

(4E)-hex-4-en-1-ylmethanesulfonate

Cat. No.: B13610012
M. Wt: 178.25 g/mol
InChI Key: ZHVIAXMWQPICEG-ONEGZZNKSA-N
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Description

(4E)-hex-4-en-1-ylmethanesulfonate is an organic compound characterized by the presence of a hex-4-en-1-yl group attached to a methanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-hex-4-en-1-ylmethanesulfonate typically involves the reaction of hex-4-en-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

Hex-4-en-1-ol+Methanesulfonyl chlorideThis compound+HCl\text{Hex-4-en-1-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Hex-4-en-1-ol+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4E)-hex-4-en-1-ylmethanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as halides or amines.

    Oxidation Reactions: The double bond in the hex-4-en-1-yl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond can also be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium iodide in acetone can be used.

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

Major Products

    Substitution: Formation of hex-4-en-1-yl iodide.

    Oxidation: Formation of hex-4-en-1,2-epoxide.

    Reduction: Formation of hexane.

Scientific Research Applications

(4E)-hex-4-en-1-ylmethanesulfonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Potential use in the study of enzyme-catalyzed reactions involving sulfonate esters.

    Medicinal Chemistry: Investigated for its potential as a prodrug, where the methanesulfonate group can be cleaved to release the active drug.

    Industrial Applications: Used in the production of surfactants and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-hex-4-en-1-ylmethanesulfonate involves its interaction with nucleophiles, leading to the cleavage of the methanesulfonate group. This reaction can be catalyzed by enzymes or occur under basic conditions. The molecular targets include various nucleophilic sites in biological molecules or synthetic intermediates.

Comparison with Similar Compounds

Similar Compounds

    Hex-4-en-1-yl acetate: Similar structure but with an acetate group instead of methanesulfonate.

    Hex-4-en-1-yl bromide: Similar structure but with a bromide group.

    Hex-4-en-1-yl tosylate: Similar structure but with a tosylate group.

Uniqueness

(4E)-hex-4-en-1-ylmethanesulfonate is unique due to the presence of the methanesulfonate group, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing the hex-4-en-1-yl group into other molecules.

Properties

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

[(E)-hex-4-enyl] methanesulfonate

InChI

InChI=1S/C7H14O3S/c1-3-4-5-6-7-10-11(2,8)9/h3-4H,5-7H2,1-2H3/b4-3+

InChI Key

ZHVIAXMWQPICEG-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CCCOS(=O)(=O)C

Canonical SMILES

CC=CCCCOS(=O)(=O)C

Origin of Product

United States

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